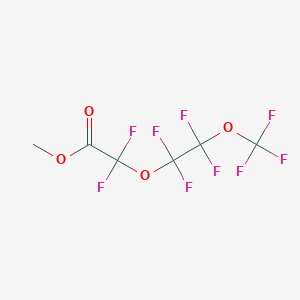
2-Hidroxi-1-(3-nitrofenil)-1-etanona
Descripción general
Descripción
2-hydroxy-1-(3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is a derivative of acetophenone, where the phenyl ring is substituted with a nitro group at the meta position and a hydroxyl group at the alpha position. This compound is known for its applications in organic synthesis and its potential biological activities.
Aplicaciones Científicas De Investigación
2-hydroxy-1-(3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone typically involves the nitration of acetophenone followed by hydroxylation. One common method is the nitration of acetophenone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting 3-nitroacetophenone is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a peracid to yield 2-hydroxy-1-(3-nitrophenyl)ethanone.
Industrial Production Methods: In industrial settings, the production of 2-hydroxy-1-(3-nitrophenyl)ethanone may involve continuous flow processes to ensure efficient and scalable synthesis. The nitration and hydroxylation steps are optimized for high yield and purity, often using catalysts and controlled reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 2-hydroxy-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Thionyl chloride for conversion to a chloro derivative, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: 3-Nitrobenzoylformic acid or 3-nitrobenzaldehyde.
Reduction: 2-Hydroxy-1-(3-aminophenyl)-1-ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-(3-nitrophenyl)ethanone and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific derivative and its application.
Comparación Con Compuestos Similares
2-Hydroxy-1-(4-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the para position.
2-Hydroxy-1-(2-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the ortho position.
3-Nitroacetophenone: Lacks the hydroxyl group at the alpha position.
Uniqueness: 2-hydroxy-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and biological activity. The meta position of the nitro group relative to the hydroxyl group allows for distinct chemical behavior compared to its ortho and para analogs.
Propiedades
IUPAC Name |
2-hydroxy-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOFDYBDBHDTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377172 | |
| Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72802-41-6 | |
| Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
![4-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Methyl]Benzenol](/img/structure/B1303208.png)
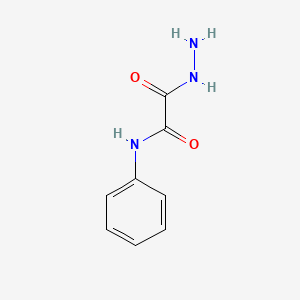

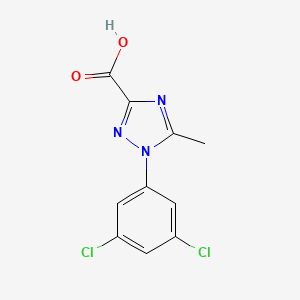
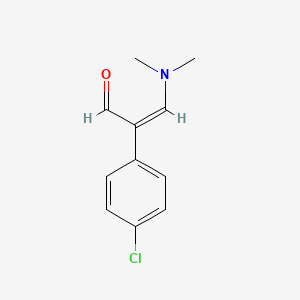
![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)
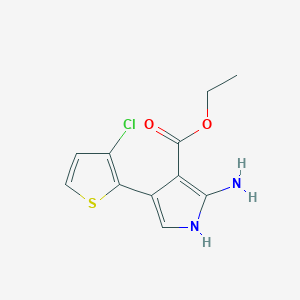
![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)
